molecular formula C25H29ClN2OS B2752484 N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 554404-35-2

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No. B2752484
CAS RN: 554404-35-2
M. Wt: 441.03
InChI Key: QCQRVFCPURLCCE-UHFFFAOYSA-N
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Description

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, also known as BTA-EG6, is a synthetic compound that has been widely studied for its potential use in scientific research. BTA-EG6 belongs to a class of compounds known as thiazoles, which have been found to exhibit a range of biological activities.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Glutaminase inhibitors, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their therapeutic potential in cancer. These compounds serve as allosteric inhibitors of kidney-type glutaminase (GLS), a key enzyme in cancer metabolism. Structure-activity relationship (SAR) studies have identified potent GLS inhibitors with improved drug-like properties and aqueous solubility, highlighting their potential in attenuating the growth of human lymphoma cells both in vitro and in vivo (Shukla et al., 2012).

Anti-Tumor Agents

Compounds incorporating the thiazole moiety, specifically 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, have been synthesized and evaluated for their anti-tumor activities. These compounds showed promising activities against hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Gomha et al., 2016).

Optoelectronic Properties

Thiazole-based compounds have also been studied for their optoelectronic properties. For instance, thiazole-containing monomers were synthesized and used to produce conducting polymers through electrochemical polymerization. These polymers exhibited optical band gaps and switching time, suitable for applications in optoelectronic devices (Camurlu & Guven, 2015).

Fluorescent Probes for Cysteine Detection

A novel benzothiazole-based fluorescent probe has been developed for the detection of cysteine, demonstrating high selectivity and sensitivity. This probe, designed with benzothiazole and chloroacetate groups, has applications in biological imaging and diagnostics, including the development of paper test strip systems for convenient cysteine detection (Yu et al., 2018).

White Organic Light Emitting Diodes (WOLEDs)

Thiazolo[5,4-d]thiazole-based compounds have been utilized in the development of WOLEDs. These compounds undergo excited-state intramolecular proton transfer (ESIPT) reactions, allowing for the reversible tuning of emission colors. The fabrication of a WOLED based on these principles demonstrates the potential of thiazole derivatives in advanced lighting and display technologies (Zhang et al., 2016).

properties

IUPAC Name

N-[4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2OS/c1-24(2,3)18-11-7-16(8-12-18)21-22(30-23(28-21)27-20(29)15-26)17-9-13-19(14-10-17)25(4,5)6/h7-14H,15H2,1-6H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQRVFCPURLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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